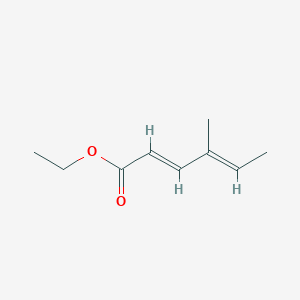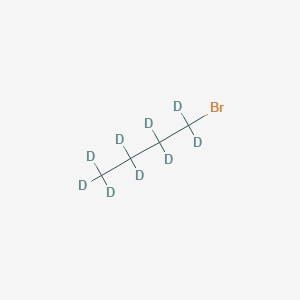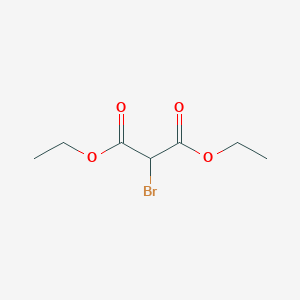
Diethyl bromomalonate
Vue d'ensemble
Description
Synthesis Analysis
Diethyl bromomalonate can be synthesized through various methods, including the reaction with trimethylamine, which results in the formation of trimethylammoniummalonate bromide. The presence of alcohols like methanol, ethanol, or 1-butanol leads to the formation of ethyl trimethylammoniumacetate bromide, highlighting the compound's reactivity with different nucleophiles (Wittmann, Sobhi, & Petio, 1976). Additionally, zinc-mediated addition reactions with alkynes have been used to synthesize vinyl malonates, showcasing a versatile approach to creating polysubstituted pyranones and tetracarbonyl derivatives (Miersch, Harms, & Hilt, 2014).
Molecular Structure Analysis
The molecular structure of diethyl bromomalonate facilitates various chemical reactions, including the Darzens condensation under phase-transfer catalysis conditions to produce oxirane functional derivatives. This reaction demonstrates the compound's ability to engage in complex transformations, resulting in high-yield products (Kryshtal, Zhdankina, & Zlotin, 2013).
Chemical Reactions and Properties
Diethyl bromomalonate participates in a range of chemical reactions. For instance, it has been used in visible-light-induced photocatalyst-free C-3 functionalization of indoles, illustrating its role in green chemistry applications and its capability to initiate reactions under mild conditions without additional catalysts (Gu et al., 2020). Furthermore, its reaction with substituted phenols for synthesizing substituted 4-bromophenols showcases its utility in regioselective bromination processes (Coumbarides et al., 2001).
Physical Properties Analysis
While specific studies detailing the physical properties of diethyl bromomalonate were not highlighted, its reactivity and utility in synthesis suggest that it possesses properties conducive to a wide range of chemical applications. The compound's ability to engage in reactions under various conditions points to its stability and versatility as a reagent.
Chemical Properties Analysis
Diethyl bromomalonate's chemical properties enable its use in innovative synthetic routes, such as the addition to vinyltrimethylsilane and the formation of complex derivatives through reactions with aldehydes under phase-transfer catalysis. These reactions not only underline the compound's chemical reactivity but also its potential to form diverse products with significant applications in synthetic chemistry (Amriev, Vinogradova, & Velichko, 1985).
Applications De Recherche Scientifique
Application in Perfume Manufacturing
- Summary of the Application: Diethyl bromomalonate is used in the perfume industry . It contributes to the creation of unique scents in various perfume products.
Application in Synthesizing Barbiturates
- Summary of the Application: Diethyl bromomalonate is used in the synthesis of barbiturates .
- Methods of Application: The synthesis of barbiturates is relatively simple and relies on reactions that are now familiar: enolate alkylations and nucleophilic acyl substitutions. Starting with diethyl malonate, alkylation of the corresponding enolate ion with simple alkyl halides provides a wealth of different disubstituted malonic esters .
Application in Artificial Flavorings
- Summary of the Application: Diethyl bromomalonate is used in the synthesis of artificial flavorings .
Application in Synthesizing Vitamin B1
Application in Synthesizing Vitamin B6
6. Application in the Reaction with p-tert-butylthiacalix4arene
- Summary of the Application: Diethyl bromomalonate is used in the reaction with p-tert-butylthiacalix4arene to approach asymmetrical derivatives .
- Methods of Application: The reaction of p-tert-butylthiacalix4arene with diethyl bromomalonate was carried out in the presence of different alkali metals (Cs, K and Na) in refluxing acetone for 7 days .
- Results or Outcomes: The outcome is the successful synthesis of new dissymmetric and asymmetric p-tert-butylthiacalix4arene derivatives . These compounds have potential applications in various fields of chemistry.
Safety And Hazards
Diethyl bromomalonate causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
diethyl 2-bromopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVDWXUKLTFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060992 | |
| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Diethyl bromomalonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl bromomalonate | |
CAS RN |
685-87-0 | |
| Record name | Diethyl bromomalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl bromomalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl bromomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bromomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BROMOMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4643QTM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


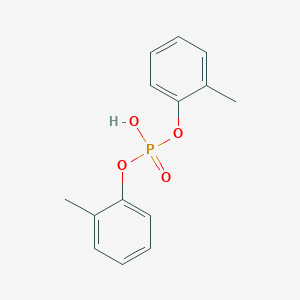
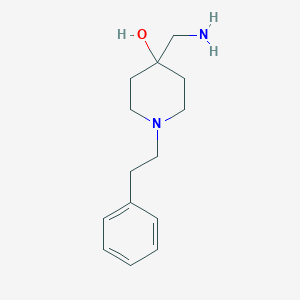

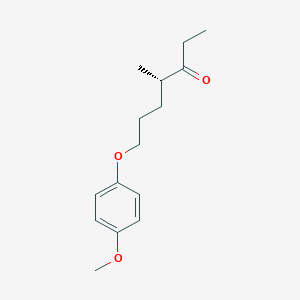



![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
